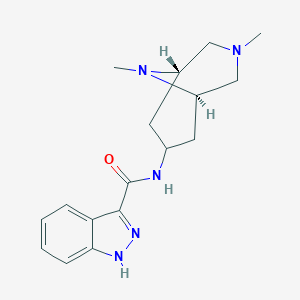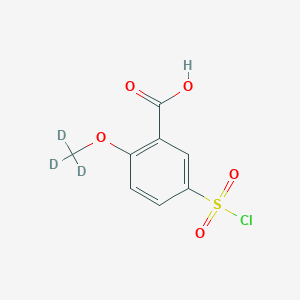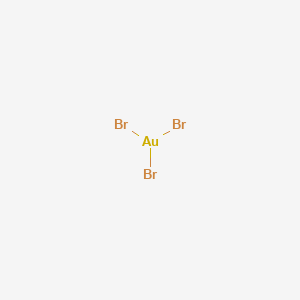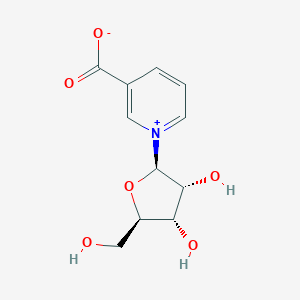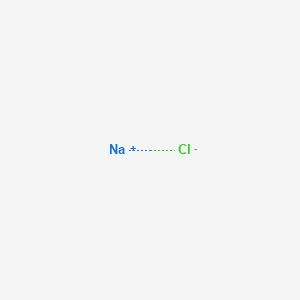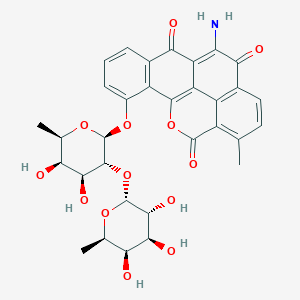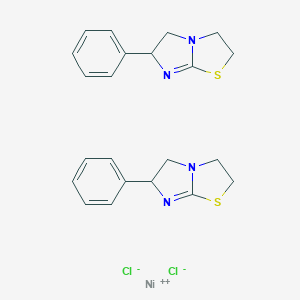
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is not fully understood. However, it is believed that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial and antifungal activities.
Effets Biochimiques Et Physiologiques
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has been shown to have various biochemical and physiological effects. It exhibits cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It also exhibits antibacterial and antifungal activities against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) in lab experiments include its high efficiency, low cost, and eco-friendliness. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action.
Orientations Futures
There are several future directions for the research on Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)). Some of these directions include exploring its potential applications in the field of nanotechnology, studying its interaction with biomolecules, and developing new synthetic methods for its preparation. Additionally, further studies are needed to understand its mechanism of action and to evaluate its potential toxicity in vivo.
Conclusion:
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to evaluate its safety in vivo.
Méthodes De Synthèse
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) can be synthesized using various methods such as microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis. Among these methods, the microwave-assisted synthesis method is considered to be the most efficient and eco-friendly method for the synthesis of Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)).
Applications De Recherche Scientifique
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it can be used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it can be used as a precursor for the synthesis of various materials such as metal nanoparticles. In catalysis, it can be used as a catalyst for various organic transformations.
Propriétés
Numéro CAS |
155737-57-8 |
|---|---|
Nom du produit |
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))- |
Formule moléculaire |
C22H24Cl2N4NiS2 |
Poids moléculaire |
538.2 g/mol |
Nom IUPAC |
nickel(2+);6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;dichloride |
InChI |
InChI=1S/2C11H12N2S.2ClH.Ni/c2*1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;;;/h2*1-5,10H,6-8H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
HNAUJIFXBZQWPZ-UHFFFAOYSA-L |
SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] |
SMILES canonique |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] |
Synonymes |
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole- N(sup 7)-, (T-4-(S),(S))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
